molecular formula C11H10N2O B13660673 4-Amino-1-naphthamide

4-Amino-1-naphthamide

Cat. No.: B13660673
M. Wt: 186.21 g/mol
InChI Key: NKRUPIREZPFKBR-UHFFFAOYSA-N
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Description

4-Amino-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of an amino group attached to the first position of the naphthalene ring and an amide group at the fourth position. This compound has garnered significant interest due to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Amino-1-naphthamide typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with an appropriate amine. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

4-Amino-1-naphthamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-1-naphthamide involves its interaction with specific molecular targets, such as MAO and ChE enzymes. It acts as a competitive and reversible inhibitor, binding to the active sites of these enzymes and preventing their normal function. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurological disorders .

Comparison with Similar Compounds

4-Amino-1-naphthamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific inhibitory activity against MAO and ChE enzymes, which distinguishes it from other naphthamide derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and inhibitory effects on key enzymes make it a valuable tool in research and potential therapeutic applications. Continued exploration of this compound and its derivatives may lead to new advancements in medicine, chemistry, and industry.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-aminonaphthalene-1-carboxamide

InChI

InChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14)

InChI Key

NKRUPIREZPFKBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C(=O)N

Origin of Product

United States

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